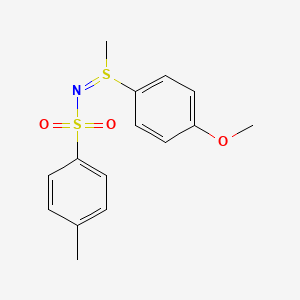
N-((4-Methoxyphenyl)(methyl)-lambda(4)-sulfanylidene)-4-methylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((4-Methoxyphenyl)(methyl)-lambda(4)-sulfanylidene)-4-methylbenzenesulfonamide is a complex organic compound characterized by the presence of a methoxyphenyl group, a methyl group, and a sulfanylidene group attached to a benzenesulfonamide structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-Methoxyphenyl)(methyl)-lambda(4)-sulfanylidene)-4-methylbenzenesulfonamide typically involves the following steps:
Formation of the Methoxyphenyl Intermediate: The initial step involves the preparation of the 4-methoxyphenyl intermediate through the reaction of 4-methoxyaniline with a suitable methylating agent under controlled conditions.
Sulfonation: The next step involves the sulfonation of the methoxyphenyl intermediate using a sulfonating agent such as sulfur trioxide or chlorosulfonic acid to introduce the sulfonamide group.
Introduction of the Sulfanylidene Group:
Industrial Production Methods
In an industrial setting, the production of this compound is typically carried out in large-scale reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product.
化学反应分析
Types of Reactions
N-((4-Methoxyphenyl)(methyl)-lambda(4)-sulfanylidene)-4-methylbenzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or sulfides.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group or the sulfonamide group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halides, amines, thiols
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation reactions
Thiols and Sulfides: Formed through reduction reactions
Substituted Derivatives: Formed through nucleophilic substitution reactions
科学研究应用
N-((4-Methoxyphenyl)(methyl)-lambda(4)-sulfanylidene)-4-methylbenzenesulfonamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of N-((4-Methoxyphenyl)(methyl)-lambda(4)-sulfanylidene)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
- N-((4-Methoxyphenyl)(methyl)-lambda(4)-sulfanylidene)-4-chlorobenzenesulfonamide
- N-((4-Methoxyphenyl)(methyl)-lambda(4)-sulfanylidene)-4-nitrobenzenesulfonamide
- N-((4-Methoxyphenyl)(methyl)-lambda(4)-sulfanylidene)-4-aminobenzenesulfonamide
Uniqueness
N-((4-Methoxyphenyl)(methyl)-lambda(4)-sulfanylidene)-4-methylbenzenesulfonamide is unique due to the presence of the methoxy group and the specific arrangement of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
15436-21-2 |
|---|---|
分子式 |
C15H17NO3S2 |
分子量 |
323.4 g/mol |
IUPAC 名称 |
(NZ)-N-[(4-methoxyphenyl)-methyl-λ4-sulfanylidene]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C15H17NO3S2/c1-12-4-10-15(11-5-12)21(17,18)16-20(3)14-8-6-13(19-2)7-9-14/h4-11H,1-3H3 |
InChI 键 |
QTLHCQCALCEXFJ-UHFFFAOYSA-N |
手性 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/N=S(/C)\C2=CC=C(C=C2)OC |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=S(C)C2=CC=C(C=C2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


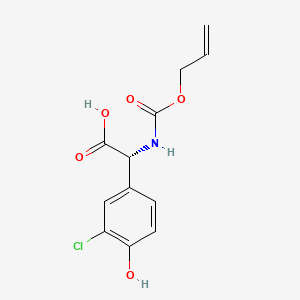

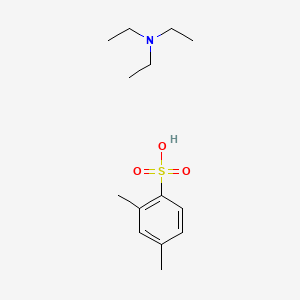
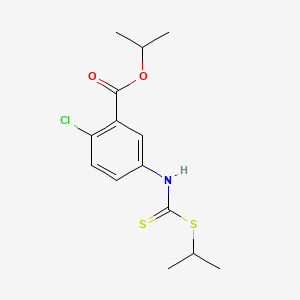


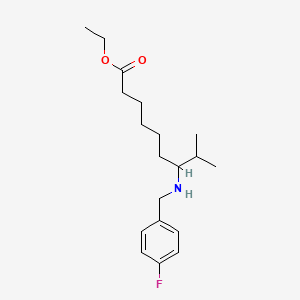

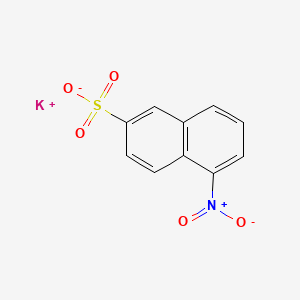
![1-[2-(2,4-dichlorophenyl)-2-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienoxy]ethyl]imidazole](/img/structure/B12694327.png)
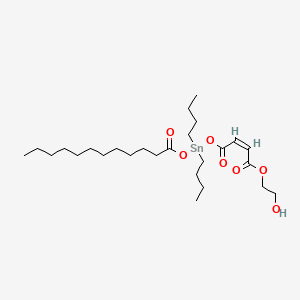

![2-[[4-(2,2-Dicyanovinyl)-3-methylphenyl]ethylamino]ethyl 4-(trichloromethyl)benzoate](/img/structure/B12694338.png)

